11|A-Hydroxy-STS 557
Description
Contextualization within Steroid Hormone and Metabolite Research
The investigation of 11β-Hydroxy-STS 557 is part of a broader scientific endeavor to understand the complex world of steroid hormones and their metabolites. Steroids, a class of lipids characterized by a specific four-ring carbon structure, are fundamental signaling molecules in physiology. The biotransformation of both natural and synthetic steroids is a critical area of research, as metabolism can significantly alter a compound's activity, duration of action, and excretion profile.
Hydroxylation, the addition of a hydroxyl (-OH) group, is a common metabolic reaction for steroids. The position of this hydroxylation is crucial and is catalyzed by specific enzymes, often from the cytochrome P450 (CYP) superfamily. wikipedia.orgwikidoc.org The 11β-hydroxylation, in particular, is a well-known step in the adrenal biosynthesis of corticosteroids like cortisol, catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1). wikipedia.orgtaylorandfrancis.comuniprot.org Research into 11β-hydroxylated steroids, therefore, has a long history, initially focused on understanding adrenal gland function and the synthesis of glucocorticoids and mineralocorticoids. karger.comresearchgate.net The study of synthetic steroid metabolites like 11β-Hydroxy-STS 557 extends this research, exploring how xenobiotic compounds are processed by these established enzymatic pathways.
Significance as a Key Metabolite of Dienogest (B1670515) (STS 557)
Dienogest (STS 557) is a fourth-generation progestin used in oral contraceptives and for the treatment of endometriosis. wikipedia.orgdrugbank.comacs.org It is a derivative of 19-nortestosterone. wikipedia.orgres-systems.net Upon administration, Dienogest undergoes extensive metabolism, primarily in the liver, through pathways common to steroid metabolism, including hydroxylation. wikipedia.orgsahpra.org.zaefda.gov.et
11β-Hydroxy-STS 557 has been identified as a major metabolite of Dienogest. researchgate.netvulcanchem.com Early studies in dogs and rats using radio-labelled Dienogest confirmed the formation of 17α-cyanomethyl-11β,17-dihydroxy-4,9-estradien-3-one (11β-OH-STS 557) as a significant urinary metabolite. nih.gov This metabolic conversion is a key part of Dienogest's biotransformation profile. vulcanchem.com While the metabolites of Dienogest are generally considered to be endocrinologically inactive or to have significantly weaker progestational activity than the parent compound, studying them is crucial for a complete understanding of Dienogest's pharmacology. drugbank.comresearchgate.netnih.gov Research has shown that 11β-hydroxydienogest (identified as STS 749) exhibits only about 2% of the progestogenic activity of Dienogest itself. researchgate.net This confirms that Dienogest does not act as a prodrug and that its primary activity resides in the parent molecule. nih.gov
Historical Perspectives and Evolution of Research on 11-Hydroxylated Steroids
The study of 11-hydroxylated steroids dates back to the mid-20th century with the isolation and characterization of adrenal corticosteroids. karger.comresearchgate.net The discovery of 11β-hydroxyandrostenedione in adrenal incubates in the 1950s was a pivotal moment, highlighting the role of 11β-hydroxylation in androgen metabolism. researchgate.netoup.commdpi.com The enzyme responsible, steroid 11β-hydroxylase (CYP11B1), became a key focus, particularly in the context of congenital adrenal hyperplasia, a condition caused by its deficiency. wikidoc.orgkarger.com
Initially, research focused on endogenous steroids. However, with the advent of synthetic steroids like Dienogest, the focus expanded to understand how these synthetic compounds interact with the body's metabolic machinery. The identification of 11β-Hydroxy-STS 557 in the 1980s was a direct extension of this research, applying established analytical techniques to a new synthetic progestin. nih.gov Early work involved isolating metabolites from urine and identifying them by comparing them to synthesized reference compounds, often using mass spectrometry. nih.gov Modern research employs more sophisticated techniques like high-resolution mass spectrometry, allowing for more sensitive detection and quantification of these metabolites in various biological and even environmental samples. acs.orgvulcanchem.com
Scope and Major Research Domains Pertaining to 11-Hydroxylated STS 557
Academic research on 11β-Hydroxy-STS 557 primarily falls into the following domains:
Endocrinology and Pharmacology: This domain investigates the biological activity of 11β-Hydroxy-STS 557. Research has confirmed that it has significantly lower progestational activity compared to Dienogest. nih.govresearchgate.net These studies are important to confirm that the therapeutic effects of Dienogest are attributable to the parent drug and not to its metabolites. nih.gov
Analytical Chemistry: A significant area of research involves developing and refining methods to detect, identify, and quantify 11β-Hydroxy-STS 557 in biological matrices. vulcanchem.comnih.gov This includes the use of advanced chromatographic and mass spectrometric techniques.
Environmental Science: More recently, the fate of synthetic hormones and their metabolites in the environment has become a research focus. Studies investigate the biotransformation of Dienogest in systems like activated sludge from wastewater treatment plants, where hydroxylation is a noted metabolic pathway. acs.orgnih.gov
Data on Dienogest and its Metabolism
| Parameter | Value/Description | Source(s) |
| Parent Compound | Dienogest (STS 557) | wikipedia.orgmedchemexpress.com |
| Metabolite | 11β-Hydroxy-STS 557 (STS 749) | vulcanchem.comnih.gov |
| Primary Metabolic Organ | Liver | wikipedia.orgsahpra.org.za |
| Key Metabolizing Enzyme (Initial) | Cytochrome P450 3A4 (CYP3A4) | wikipedia.orgdrugbank.comsahpra.org.za |
| Key Metabolic Reaction | Hydroxylation | wikipedia.orgvulcanchem.com |
| Biological Activity of Metabolite | Significantly weaker progestational activity than Dienogest | researchgate.netnih.govresearchgate.net |
| Excretion | Primarily in urine as metabolites | wikipedia.orgdrugbank.com |
Pharmacokinetic Properties of Dienogest
| Property | Value | Source(s) |
| Bioavailability | ~91% | drugbank.comres-systems.net |
| Plasma Protein Binding | 90% (to albumin) | wikipedia.orgdrugbank.com |
| Free (unbound) Fraction | 10% | wikipedia.orgdrugbank.comres-systems.net |
| Elimination Half-life | 9-10 hours | drugbank.comresearchgate.net |
| Metabolic Clearance Rate (Cl/F) | 64 mL/min | drugbank.comsahpra.org.za |
Structure
3D Structure
Properties
IUPAC Name |
2-[(8S,11S,13S,14S,17R)-11,17-dihydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-19-11-17(23)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,24)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHMVYURUMVWSF-VDWQKOAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857739 | |
| Record name | (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86153-39-1 | |
| Record name | 11beta-Hydroxy-sts 557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11.BETA.-HYDROXY-STS 557 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6UE7R87DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Strategies for 11 Hydroxylated Sts 557 and Analogues
Total Synthesis Approaches to 11-Hydroxylated Steroid Cores
The de novo construction of a complex steroid skeleton is a significant challenge in organic chemistry. wikipedia.org Total synthesis provides a route to novel steroid analogues that are not accessible from natural precursors and allows for the strategic placement of functional groups, such as a hydroxyl group at the C-11 position, from the early stages of the synthetic sequence.
Recent advances in catalysis have triggered new strategies for steroid synthesis. umich.edunih.gov One powerful approach involves an asymmetric dearomative cyclization to construct a hydroxylated and unsaturated steroid core. researchgate.net For instance, a C19-hydroxy unsaturated steroidal skeleton was efficiently constructed in only four steps starting from the Hajos-Parrish ketone, a well-known building block in steroid synthesis. researchgate.net Such strategies often feature key steps like directed hydrogenations and epoxidations, where an existing functional group guides the stereochemical outcome of a reaction at another position on the steroid scaffold. researchgate.net
Other modern synthetic approaches leverage transition-metal catalysis. Enantioselective palladium-catalyzed dearomative cyclization and intramolecular alkenylation are examples of powerful reactions used to forge the complex, multi-ring system of steroids. umich.edu These methods can be designed to build the ABCD ring system with the C-11 hydroxyl group already installed or positioned for straightforward introduction, offering a high degree of control and efficiency in accessing these complex architectures. umich.eduresearchgate.net
Regioselective and Stereoselective Hydroxylation Methodologies at C-11
Introducing a hydroxyl group at the unactivated C-11 position of a pre-formed steroid skeleton with high selectivity is a formidable chemical challenge. Nature, however, has evolved elegant enzymatic solutions for this task, which have been adapted for industrial and laboratory-scale synthesis.
Microbiological hydroxylation represents a cornerstone of steroid synthesis. tandfonline.com The introduction of a hydroxyl group at the 11α-position of progesterone (B1679170) by Rhizopus nigricans was a landmark achievement that dramatically simplified the synthesis of cortisone. mdpi.com For the synthesis of anti-inflammatory corticosteroids like hydrocortisone, which possess an 11β-hydroxyl group, fungi of the genus Curvularia, particularly Culvularia lunata, are widely employed. mdpi.comgoogle.com These biotransformations are catalyzed by cytochrome P450 monooxygenases (CYPs), enzymes that can perform highly regioselective and stereoselective oxidations of non-activated C-H bonds. mdpi.comnih.gov The process for preparing 11β-hydroxy steroids often involves fermenting an 11-deoxy steroid precursor with an appropriate microorganism. google.com
The power of these biocatalysts can be enhanced through protein engineering. By modifying the active site of P450 enzymes through directed evolution or site-directed mutagenesis, researchers can alter and improve their natural selectivity. nih.govrug.nl This has enabled the targeted hydroxylation of various steroids at specific positions, including C-11, with high precision and activity. nih.gov
Table 1: Examples of Biocatalysts for C-11 Steroid Hydroxylation
| Biocatalyst (Microorganism/Enzyme) | Substrate Example | Product | Selectivity | Reference |
|---|---|---|---|---|
| Rhizopus nigricans | Progesterone | 11α-Hydroxyprogesterone | 11α-hydroxylation | mdpi.com |
| Curvularia lunata | Cortexolone | Hydrocortisone (Cortisol) | 11β-hydroxylation | mdpi.com |
| Fungi of the genus Curvularia | 11-Deoxy-17α-hydroxy steroids | 11β-Hydroxy-17α-hydroxy steroids | 11β-hydroxylation | google.com |
| Engineered P450-BM3 Mutants | Testosterone | 11α-Hydroxytestosterone | Altered regioselectivity | nih.gov |
Synthesis of Reference Standards for Metabolic Studies
The accurate identification and quantification of drug metabolites in biological systems are crucial for understanding pharmacokinetics and metabolism. This is heavily reliant on the availability of pure analytical reference standards. nih.govoup.com A significant challenge in steroid metabolism research is often the lack of commercially available reference materials for predicted or identified metabolites. nih.govunimi.it
Therefore, the targeted synthesis of these compounds is a critical activity. In the case of STS 557, its metabolite 11β-Hydroxy-STS 557 was conclusively identified by comparing the isolated substance from urinary samples with a synthetically prepared reference compound. nih.gov
The synthesis of such standards can be complex. For phase I metabolites like hydroxylated steroids, the strategies often mirror those described in the sections above, such as highly selective enzymatic hydroxylation of the parent drug. anu.edu.au For phase II metabolites (e.g., glucuronide or sulfate (B86663) conjugates), synthesis often involves a combination of chemical and enzymatic methods. nih.gov These reference materials are indispensable for the development and validation of analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the technique of choice for analyzing steroid profiles. nih.govunimi.it
Derivatization for Analytical and Mechanistic Probing
Chemical derivatization is a technique used to modify an analyte to enhance its suitability for a specific analytical method or to probe its structure and function. libretexts.orgresearchgate.net For steroids, this is a common practice in both gas chromatography-mass spectrometry (GC-MS) and LC-MS analysis. nih.gov
In GC-MS, derivatization is often essential because most steroids are not sufficiently volatile or thermally stable to pass through the gas chromatograph intact. nih.govmdpi.com The primary goal is to convert polar functional groups, such as hydroxyls and ketones, into less polar, more volatile, and more stable derivatives. libretexts.org Common methods include:
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.
Acylation: This process converts hydroxyl and amine groups into esters and amides. libretexts.org
Alkylation: This method is often used for carboxylic acids to form esters, which are more volatile. libretexts.org
For LC-MS, derivatization is not always necessary but is frequently used to improve the sensitivity of the analysis. nih.govresearchgate.net The goal here is to enhance the ionization efficiency of the steroid in the mass spectrometer's ion source. researchgate.net This is typically achieved by tagging the steroid with a moiety that is easily ionizable or carries a permanent charge. researchgate.net For example, derivatizing a hydroxyl group with dansyl chloride introduces a tertiary amine group that is readily protonated, significantly boosting the signal in positive-ion electrospray ionization (ESI). mdpi.com Furthermore, the derivatization process can be designed to introduce a specific fragmentable group, which improves the specificity and sensitivity in tandem mass spectrometry (MS/MS) analyses. mdpi.comresearchgate.net
Table 2: Common Derivatization Strategies for Steroids
| Technique | Reagent Example | Target Functional Group(s) | Purpose | Reference |
|---|---|---|---|---|
| Silylation (GC-MS) | MSTFA | Alcohols, Phenols, Amines | Increase volatility and thermal stability | libretexts.org |
| Acylation (GC-MS/HPLC) | Benzoyl Chloride | Alcohols, Phenols, Amines, Thiols | Increase stability; introduce UV-active chromophore | libretexts.org |
| Alkylation / Esterification (GC-MS) | BF3-Methanol | Carboxylic Acids | Increase volatility and improve chromatography | libretexts.org |
| Ionization Enhancement (LC-MS) | Dansyl Chloride | Alcohols, Phenols, Amines | Improve ionization efficiency and sensitivity | mdpi.comresearchgate.net |
Metabolic Pathways and Biotransformation Research of Dienogest Sts 557 Leading to 11 Hydroxylation
Identification and Structural Elucidation of 11β-Hydroxylated Metabolites (e.g., 11β-OH-STS 557)
The identification of 11β-hydroxy-STS 557, also known as 17α-cyanomethyl-11β,17-dihydroxy-4,9-estradien-3-one, stands as a key finding in the study of dienogest (B1670515) metabolism. vulcanchem.com Early research involving the administration of radiolabeled dienogest to dogs and rats led to the isolation and characterization of this compound as a major urinary metabolite. vulcanchem.comnih.gov
The structural confirmation of 11β-hydroxy-STS 557 was achieved through a combination of analytical techniques. vulcanchem.com Comparison with synthesized reference compounds was an initial step in its identification. nih.gov Subsequently, mass spectrometry has been instrumental in verifying its precise molecular structure. vulcanchem.comnih.gov Modern analytical methods, such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, have further refined the ability to detect and characterize this and other metabolites. vulcanchem.com
Besides 11β-hydroxylation, other hydroxylated metabolites of dienogest have been identified, including 1α-OH-DNG and 6β-OH-DNG, which are considered predominant metabolites in human urine. hres.ca The complexity of dienogest's biotransformation is underscored by the identification of metabolites resulting from various reactions, including hydrogenation, aromatization of ring A, and alterations to the 17α-side chain. nih.govnih.gov
Enzymology of 11-Hydroxylation: Cytochrome P450 and Other Enzyme Systems Involved
The enzymatic machinery responsible for the 11-hydroxylation of dienogest is primarily centered around the cytochrome P450 (CYP) superfamily of enzymes. hres.catga.gov.au Specifically, in vitro and in vivo studies have pinpointed CYP3A4 as the major enzyme involved in the metabolism of dienogest. hres.catga.gov.aubayer.com This isoform is responsible for the hydroxylation of the dienogest molecule at various positions, including the critical 11β-position. hres.ca
The involvement of the CYP11B subfamily, which includes steroid 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2), is also relevant in the broader context of steroid metabolism and 11β-hydroxylation. wikipedia.orgnih.gov While CYP3A4 is the primary catalyst for dienogest, the fundamental role of CYP11B enzymes in endogenous steroidogenesis highlights the importance of the 11-hydroxylation pathway. wikipedia.orgnih.gov
Comparative Metabolic Profiles Across Preclinical Species (e.g., rat, dog, rabbit, baboon)
Significant species-dependent differences have been observed in the metabolic profile of dienogest. While unchanged dienogest is the main component in the plasma of humans, monkeys, and rabbits, rat plasma contains hydroxylated metabolites and an aromatic dienogest metabolite. hres.ca This aromatic metabolite, which exhibits estrogenic properties, has not been detected in human plasma. hres.ca
Studies in rats and beagle dogs following the administration of radiolabeled STS 557 have revealed several biotransformation pathways. nih.gov These include hydroxylation at various positions, aromatization of ring A, hydrogenation, and alteration of the 17α-side chain. nih.gov In rabbits, the biotransformation of dienogest is extensive, leading to a highly complex pattern of urinary and biliary metabolites. nih.gov Research has also been conducted in baboons to assess the effects of dienogest. hres.ca
The metabolite patterns can also differ between biological fluids within the same species. For instance, in rabbits, the composition of urinary and biliary metabolite patterns of dienogest shows significant differences. researchgate.net
Table 1: Comparative Metabolism of Dienogest in Preclinical Species and Humans
| Species | Key Metabolic Pathways | Notable Metabolites in Plasma | Reference |
| Human | Hydroxylation, Conjugation | Unchanged Dienogest | hres.ca |
| Monkey | Hydroxylation, Conjugation | Unchanged Dienogest | hres.ca |
| Rabbit | Extensive biotransformation including hydroxylation and reduction | Unchanged Dienogest | hres.canih.gov |
| Rat | Hydroxylation, Aromatization, Hydrogenation | Hydroxylated metabolites, Aromatic metabolite | hres.canih.gov |
| Dog | Hydroxylation, Aromatization, Hydrogenation | - | nih.gov |
This table is based on available data and may not be exhaustive.
Investigation of Conjugation and Further Metabolic Transformations of 11-Hydroxylated Products
Following the initial hydroxylation, including the formation of 11β-hydroxy-STS 557, the metabolites of dienogest undergo further transformations, primarily through conjugation reactions. hres.canih.gov This is a common pathway for steroid metabolism, rendering the compounds more water-soluble and facilitating their excretion from the body.
The main conjugation pathways for dienogest and its hydroxylated metabolites are glucuronidation and sulfation. wikipedia.org Glucuronide and sulfate (B86663) conjugates are the primary forms in which dienogest metabolites are eliminated, mainly through urine. bayer.comwikipedia.org
The metabolites of dienogest, including the conjugated forms, are generally considered to be endocrinologically inactive and are excreted relatively quickly. wikipedia.org This rapid clearance is a notable characteristic of dienogest's pharmacokinetic profile. wikipedia.org
Molecular and Cellular Mechanisms of Action of 11 Hydroxylated Sts 557
Ligand-Receptor Interactions and Binding Affinity (e.g., Progesterone (B1679170) Receptor, Androgen Receptor)
The interaction of a steroid with its cognate nuclear receptor is the initiating step for its biological action. The parent compound, STS 557 (Dienogest), exhibits a distinct binding profile. It is a potent agonist for the progesterone receptor (PR), though its binding affinity is moderate, reported to be approximately 10-20% that of endogenous progesterone in human uterine tissue. nih.govoup.com STS 557 also possesses antiandrogenic properties, which are attributed to its ability to bind to the androgen receptor (AR) with an affinity about one-fifth that of 5α-dihydrotestosterone (DHT), thereby acting as a competitive antagonist. nih.govcaymanchem.com It demonstrates negligible affinity for estrogen, glucocorticoid, or mineralocorticoid receptors. oup.comcaymanchem.com
In stark contrast, the metabolic conversion to 11β-Hydroxy-STS 557 (identified as metabolite STS 749) leads to a substantial loss of biological activity. Research indicates that this hydroxylated derivative possesses negligible progestogenic activity. This finding strongly implies a dramatically reduced binding affinity for the progesterone receptor, rendering it largely inactive as a direct progestin. While specific binding affinity data for 11β-Hydroxy-STS 557 at the androgen receptor is not extensively detailed in the literature, its structural alteration and loss of progestogenic effect suggest it is unlikely to retain the significant antiandrogenic activity of its parent compound.
| Receptor | Ligand | Relative Binding Affinity / Activity | Source(s) |
| Progesterone Receptor (PR) | STS 557 (Dienogest) | Agonist; ~10-20% affinity of progesterone | nih.govoup.com |
| 11β-Hydroxy-STS 557 | Negligible progestogenic activity | ||
| Androgen Receptor (AR) | STS 557 (Dienogest) | Antagonist; ~20% affinity of DHT | nih.gov |
| Glucocorticoid Receptor (GR) | STS 557 (Dienogest) | No significant agonistic or antagonistic action | caymanchem.comselleckchem.com |
| Mineralocorticoid Receptor (MR) | STS 557 (Dienogest) | No significant agonistic or antagonistic action | caymanchem.comselleckchem.com |
| Estrogen Receptor (ER) | STS 557 (Dienogest) | No or nearly no affinity | oup.comcaymanchem.com |
Modulation of Intracellular Signaling Pathways (e.g., gene expression, protein interactions)
The parent compound STS 557, upon binding to the progesterone receptor, initiates a cascade of intracellular events typical of progestins. It modulates the transcription of target genes, leading to antiproliferative, anti-inflammatory, and antiangiogenic effects. targetmol.com In human endometrial stromal cells, STS 557 has been shown to induce the expression and production of prolactin, a marker of decidualization. oup.comselleckchem.com Furthermore, it can effectively reduce the gene expression of inflammatory mediators such as COX-2 and inhibit the activation of the transcription factor NF-κB. medchemexpress.com
Given that 11β-Hydroxy-STS 557 has negligible affinity for the progesterone receptor, it is not expected to directly modulate these intracellular signaling pathways in a significant manner. Its primary role in the context of signaling is that of an inactive metabolite. The generation of 11β-Hydroxy-STS 557 is itself a key regulatory event. This conversion is catalyzed by enzymes such as 11β-hydroxylase or 11β-hydroxysteroid dehydrogenase (11β-HSD). mdpi.com These enzymes play a critical role in prereceptor metabolism, controlling the local availability of active steroid hormones. nih.govbioscientifica.com By converting active STS 557 into the inactive 11β-hydroxy form, the cell effectively terminates the signaling cascade initiated by the parent compound.
Effects on Cell Proliferation, Differentiation, and Apoptosis in In Vitro Models
The effects of STS 557 on cellular dynamics have been characterized in various in vitro models, particularly those related to endometriosis. Studies demonstrate that STS 557 directly inhibits the proliferation of human endometrial stromal cells in a dose-dependent manner. oup.com This antiproliferative effect is associated with an arrest of the cell cycle in the G0/G1 phase. selleckchem.comkarger.com
In addition to inhibiting proliferation, STS 557 promotes cell differentiation. In cultured endometrial stromal cells, it induces morphological changes and biochemical markers consistent with decidualization. oup.com Some research also suggests that STS 557 can trigger an anti-Warburg effect, shifting cell metabolism towards oxidative phosphorylation, which is associated with increased reactive oxygen species (ROS) production and the induction of apoptosis. oncotarget.com
Currently, there is a lack of published in vitro studies specifically investigating the effects of 11β-Hydroxy-STS 557 on cell proliferation, differentiation, or apoptosis. Based on its negligible receptor binding affinity, it is hypothesized that this metabolite would not exert the direct antiproliferative or differentiative effects observed with the parent compound. Its formation represents a metabolic clearance pathway, inactivating the potent cellular effects of STS 557.
| Cell Process | Effect of STS 557 (Dienogest) | In Vitro Model | Source(s) |
| Proliferation | Inhibition; G0/G1 phase cell cycle arrest | Human Endometrial Stromal Cells (ESCs) | oup.comselleckchem.comkarger.com |
| Differentiation | Induces decidualization and prolactin production | Human Endometrial Stromal Cells (ESCs) | oup.comselleckchem.com |
| Apoptosis | Can promote apoptosis through metabolic shifts | Colon Carcinoma Models | oncotarget.com |
Role in Endocrine Regulation at the Cellular Level
At the cellular level, endocrine regulation is achieved not only by hormone secretion and receptor density but also by local hormone metabolism. The conversion of STS 557 to 11β-Hydroxy-STS 557 is a prime example of such prereceptor regulation. nih.govbioscientifica.com The parent compound, STS 557, acts as a potent progestogenic and antiandrogenic agent, directly influencing cellular function through receptor-mediated pathways. nih.govselleckchem.com
The role of 11β-Hydroxy-STS 557 in this context is that of a biologically inactive endpoint. Its formation via 11β-hydroxylation serves as a crucial deactivation step, controlling the duration and intensity of the progestogenic signal within the target cell. mdpi.com The enzymes responsible for this transformation, the 11β-hydroxysteroid dehydrogenases, act as gatekeepers of intracellular hormone action. nih.govphysiology.org By converting active steroids to their inactive 11-hydroxy or 11-keto forms, these enzymes ensure that the cellular response is appropriately regulated and terminated. Therefore, the primary role of 11β-Hydroxy-STS 557 in cellular endocrine regulation is not through its own direct action, but as the product of a key metabolic pathway that inactivates a potent synthetic steroid.
Preclinical Biological Activity and Pharmacological Investigations of 11 Hydroxylated Sts 557
In Vitro Assays for Biological Effects (e.g., on endometrial stromal cells)
Specific in vitro studies on the direct effects of isolated 11β-Hydroxy-STS 557 on endometrial stromal cells are not extensively detailed in publicly available research. However, studies on the parent compound, Dienogest (B1670515), provide some context. Dienogest has been shown to inhibit the proliferation of human endometrial stromal cells in a dose-dependent manner when co-administered with estradiol. hres.ca It also induces morphological changes characteristic of decidualization in these cells. hres.ca
Research into the metabolites of Dienogest, including 11β-Hydroxy-STS 557, has indicated that they possess weaker progestational activity compared to Dienogest itself. researchgate.net One study that characterized various metabolites found that none exhibited increased progestational activity over the parent substance, suggesting that 11β-hydroxylation contributes to a reduction in this specific biological effect. nih.gov This finding implies that Dienogest does not function as a prodrug that relies on its metabolites for its primary progestational action. nih.gov
While direct data is scarce, the general understanding is that the hydroxylation process, which forms 11β-Hydroxy-STS 557, is a step towards the inactivation and excretion of Dienogest. hpfb-dgpsa.ca However, it has also been suggested that some of the antiprogestational effects of Dienogest might be, at least in part, attributable to its metabolites. nih.gov
Studies in Animal Models (e.g., rats, rabbits, dogs, monkeys)
Direct administration of 11β-Hydroxy-STS 557 in animal models to assess its specific pharmacological profile is not well-documented. The available information is primarily derived from studies investigating the metabolism and effects of the parent compound, STS 557 (Dienogest).
Studies on Dienogest have demonstrated its potent progestational effects on the endometrium in various animal models. In rabbits, Dienogest was found to be a potent progestin, approximately ten times more so than levonorgestrel (B1675169) in the Clauberg-McPhail assay. nih.gov It also shows antiprogestational and contragestational properties in rabbits. nih.gov In rats, Dienogest has shown interceptive activities and the ability to terminate pregnancy after implantation. res-systems.net
Endocrinological testing of Dienogest metabolites, including 11β-Hydroxy-STS 557 (STS 749), revealed no increased progestational activity compared to Dienogest. nih.gov This suggests that the direct impact of this metabolite on reproductive organ physiology, such as endometrial transformation, is likely less pronounced than that of the parent compound. The antiprogestational activity observed with Dienogest treatment in some contexts may, however, be partially influenced by its metabolites. nih.gov
The parent compound, Dienogest, is known to have antigonadotropic activity. nih.gov This effect contributes to the suppression of ovarian function and the reduction of estrogen levels, which is a key mechanism in the treatment of endometriosis. bayer.com.au
The parent compound, Dienogest, is widely used for the treatment of endometriosis. vulcanchem.com In rat models of endometriosis, oral administration of Dienogest resulted in a significant reduction in the area of endometriotic lesions. hres.ca The therapeutic effect of Dienogest in endometriosis is attributed to its ability to reduce the endogenous production of estradiol, thereby suppressing the growth of endometriotic tissue. bayer.com.au
Effects on Hormonal Axis Regulation
Pharmacokinetic Characterization in Preclinical Species (Absorption, Distribution, Elimination Profiles)
The pharmacokinetics of 11β-Hydroxy-STS 557 are intrinsically linked to the metabolism of its parent compound, Dienogest. Following administration of Dienogest in various animal species, it is extensively metabolized. hpfb-dgpsa.ca
Absorption and Distribution of Parent Compound: Dienogest is rapidly and almost completely absorbed after oral administration in species including rats, rabbits, dogs, and monkeys. hres.ca It distributes throughout the body, with the highest concentrations observed in the adrenals and liver 24 hours after administration in rats. hres.ca Dienogest and/or its metabolites can cross the blood-brain barrier. hres.ca
Metabolism and Identification of 11β-Hydroxy-STS 557: The metabolism of Dienogest is extensive, with hydroxylation being a primary pathway. wikipedia.org 11β-Hydroxy-STS 557 has been identified as a significant urinary metabolite in dogs and rats following the administration of radio-labeled Dienogest. vulcanchem.com In rat plasma, hydroxylated metabolites have been detected. hpfb-dgpsa.ca
Species-Specific Differences: There appear to be species-specific differences in the plasma profile of Dienogest metabolites. While hydroxylated metabolites are found in rat plasma, only the unchanged parent compound was detected in the plasma of monkeys and rabbits. hpfb-dgpsa.ca
Elimination: The metabolites of Dienogest, including 11β-Hydroxy-STS 557, are excreted relatively quickly. wikipedia.org In humans, hydroxylated metabolites such as 11β-OH-DNG are predominant in the urine. drugbank.com The half-life of urinary metabolite excretion after Dienogest administration is approximately 14 hours. res-systems.net
The following table summarizes the pharmacokinetic parameters of the parent compound, Dienogest, in various preclinical species, which provides context for the formation and presence of its metabolite, 11β-Hydroxy-STS 557.
| Species | Bioavailability of Dienogest (Oral) | Key Metabolic Pathways | Presence of 11β-Hydroxy-STS 557 |
| Rat | ~70% nih.gov | Hydroxylation, Aromatization hpfb-dgpsa.ca | Detected in urine and plasma vulcanchem.comhpfb-dgpsa.ca |
| Rabbit | ~90% nih.gov | Hydroxylation hpfb-dgpsa.ca | Unchanged Dienogest in plasma hpfb-dgpsa.ca |
| Dog | ~85% nih.gov | Hydroxylation vulcanchem.com | Detected in urine vulcanchem.com |
| Monkey (Baboon) | ~70-80% | Hydroxylation hpfb-dgpsa.ca | Unchanged Dienogest in plasma hpfb-dgpsa.ca |
Advanced Analytical Methodologies for Research and Quantification of 11 Hydroxylated Sts 557
Chromatographic Separation Techniques for Metabolite Isolation and Quantification
Chromatographic techniques are fundamental in the analysis of 11α-Hydroxy-STS 557, enabling its separation from the parent compound and other metabolites within research samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most utilized methods due to their high resolution and sensitivity. These techniques often employ reversed-phase columns, such as C18, with gradient elution using mobile phases like water and acetonitrile, sometimes containing additives like formic acid to enhance ionization for subsequent mass spectrometric detection. nih.gov
Gas Chromatography (GC) can also be employed, particularly when coupled with mass spectrometry (GC-MS). nih.gov For GC analysis, derivatization of the analytes is often necessary to increase their volatility and thermal stability. nih.govfaa.gov The choice between these techniques depends on the specific requirements of the assay, including the complexity of the sample matrix and the desired level of sensitivity. pnrjournal.com
Table 1: Comparison of Chromatographic Techniques for Steroid Metabolite Analysis
| Technique | Principle | Advantages | Common Applications in Steroid Analysis |
|---|---|---|---|
| HPLC | Separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Versatile, well-established, suitable for a wide range of compounds. | Quantification of drugs and metabolites in biological fluids. |
| UHPLC | Utilizes smaller particle size columns (<2 µm) and higher pressures than HPLC. | Faster analysis times, higher resolution, and improved sensitivity. pnrjournal.com | High-throughput analysis in metabolomics and pharmacokinetic studies. mdpi.com |
| GC | Separation of volatile compounds in a gaseous mobile phase. d-nb.info | High separation efficiency for volatile and semi-volatile compounds. embrapa.br | Analysis of derivatized steroids and other thermally stable compounds. nih.gov |
Mass Spectrometry-Based Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of 11α-Hydroxy-STS 557. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the metabolite. mdpi.com Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns that are characteristic of the molecule's structure. acs.org
Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of steroid metabolites by liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com The fragmentation patterns obtained from MS/MS experiments provide detailed structural information, allowing for the confirmation of the hydroxylation site on the steroid backbone.
Spectroscopic Techniques for Confirmation of Chemical Structure
While mass spectrometry provides critical structural information, other spectroscopic techniques are often used for definitive structural confirmation, particularly when synthesized reference standards are available. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the complete chemical structure of a molecule. researchgate.net NMR can confirm the position of the hydroxyl group and the stereochemistry of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The presence of hydroxyl and carbonyl groups in 11α-Hydroxy-STS 557 can be confirmed by their characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. The chromophores present in the steroid structure will absorb UV or visible light at specific wavelengths. nih.gov
Development and Validation of Bioanalytical Assays for Research Applications
The quantification of 11α-Hydroxy-STS 557 in biological samples for research purposes requires the development and validation of robust bioanalytical assays. ijsat.orgnih.gov These assays, typically based on LC-MS/MS, must be validated to ensure their accuracy, precision, selectivity, sensitivity, and stability. pnrjournal.commdpi.com
The validation process involves several key parameters:
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response. mdpi.com
Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the measurements, respectively. mdpi.comresearchgate.net
Selectivity: Ensuring the method can differentiate the analyte from other components in the sample. pnrjournal.com
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified. mdpi.com
Matrix Effect: Assessing the influence of the biological matrix on the ionization of the analyte. mdpi.com
Stability: Evaluating the stability of the analyte in the biological matrix under different storage and handling conditions. nih.govmdpi.com
These validated assays are crucial for obtaining reliable data in pharmacokinetic and metabolic studies.
Application of Isotope-Labeled Tracers in Metabolic and Distribution Studies
Isotope-labeled tracers play a vital role in understanding the metabolic fate and distribution of STS 557. nih.gov Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), can be incorporated into the STS 557 molecule. medchemexpress.commedchemexpress.com The use of tritium (B154650) (³H), a radioactive isotope of hydrogen, has also been reported in early metabolic studies of STS 557. nih.govnih.gov
When the labeled compound is administered, its metabolites, including 11α-Hydroxy-STS 557, will also be labeled. nih.gov This allows for their unambiguous detection and tracking within complex biological systems using techniques like mass spectrometry. nih.govnih.gov The use of stable isotope-labeled internal standards is also a common practice in quantitative bioanalytical methods to improve accuracy and precision. nih.govgoogle.com These tracer studies provide invaluable insights into the pathways of biotransformation and the disposition of the drug and its metabolites in the body. nih.govbiorxiv.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 11α-Hydroxy-STS 557 |
| STS 557 (Dienogest) |
| Acetonitrile |
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies
Influence of 11-Hydroxyl Group on Receptor Binding and Pharmacological Activity
The introduction of a hydroxyl group at the C-11 position of the steroid nucleus can significantly alter the binding affinity and pharmacological profile of the molecule. The parent compound, STS 557 (Dienogest), is known for its strong progestogenic and antiandrogenic activity. nih.gov It binds selectively to the progesterone (B1679170) receptor (PR) and also possesses antiandrogenic properties by antagonizing the androgen receptor (AR). wikipedia.orgresearchgate.net
Metabolism of Dienogest (B1670515) primarily occurs through hydroxylation, and its metabolites are generally considered to be rapidly excreted and mostly inactive. wikipedia.org The 11β-hydroxy derivative of STS 557 has been identified as a major metabolite. vulcanchem.com Generally, hydroxylation of progestins can decrease their receptor binding affinity compared to the parent compound. For instance, studies on other progestins have shown that hydroxylated metabolites often exhibit reduced biological activity. nih.gov
While direct data on 11α-Hydroxy-STS 557 is scarce, research on other steroids provides insight. For example, 11α-hydroxyprogesterone is a known metabolite of progesterone and acts as a potent inhibitor of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme, which modulates the activity of corticosteroids. wikipedia.org This suggests that the 11α-hydroxyl group can confer specific inhibitory activities. However, 11α-hydroxyprogesterone itself is considered to have weak antiandrogenic activity and is devoid of progestogenic effects. wikipedia.org
The pharmacological activity of 11α-Hydroxy-STS 557 would therefore depend on how the 11α-hydroxyl group influences the molecule's three-dimensional shape and its interaction with the ligand-binding domains of the progesterone and androgen receptors. It is plausible that this modification reduces its primary progestogenic activity compared to Dienogest.
Table 1: Receptor Binding Profile of Dienogest (STS 557) and Related Compounds
| Compound | Progesterone Receptor (PR) Affinity | Androgen Receptor (AR) Activity | Other Receptor Affinities |
|---|---|---|---|
| Dienogest (STS 557) | Moderate affinity (approx. 10% of progesterone) but strong in vivo progestogenic effect. nih.govwikipedia.org | Antagonistic (antiandrogenic) activity. wikipedia.orgresearchgate.net | No significant affinity for estrogen, glucocorticoid, or mineralocorticoid receptors. nih.govnih.gov |
| 11α-Hydroxyprogesterone | Devoid of progestogenic activity. wikipedia.org | Weak antiandrogenic activity. wikipedia.org | Potent inhibitor of 11β-HSD1 and 11β-HSD2. wikipedia.org |
| 11β-Hydroxy-STS 557 | Reported as a metabolite; generally, metabolites of Dienogest are considered inactive. wikipedia.orgvulcanchem.com | Possesses antiandrogenic activity. nih.gov | Data not widely available. |
Stereochemical Effects of 11α- vs. 11β-Hydroxylation on Biological Interactions
The stereochemistry of a hydroxyl group on the steroid skeleton is crucial in determining its biological interactions. The orientation of the hydroxyl group—either in the alpha (α, below the plane of the ring) or beta (β, above the plane) position—can drastically change the molecule's ability to fit into a receptor's binding pocket.
For STS 557, the known metabolite is 11β-Hydroxy-STS 557. vulcanchem.com The formation of this specific stereoisomer is directed by the enzymes responsible for its metabolism, primarily cytochrome P450 enzymes like CYP3A4. wikipedia.org Studies on other C11-hydroxylated steroids have demonstrated clear differences between the α and β isomers. For example, with C19 and C21 steroids, the interconversion between C11-hydroxy and C11-oxo forms is catalyzed by 11β-hydroxysteroid dehydrogenase isozymes, highlighting the biological significance of this position. researchgate.net Specifically, C11-hydroxy progestogens exhibit agonistic activity at both progesterone receptor A (PRA) and B (PRB), whereas C11-oxo steroids may only show PRB agonism. researchgate.net
Furthermore, research on the metabolism of other progestins, such as gestodene (B1671452) (GES), has identified both 11α-hydroxy-GES and 11β-hydroxy-GES as metabolites, indicating that both pathways are possible, though one may be favored. nih.gov The different spatial arrangement of the hydroxyl group in 11α- vs. 11β-Hydroxy-STS 557 would lead to distinct interactions with amino acid residues within the receptor's ligand-binding domain, likely resulting in different levels of receptor activation or antagonism. While 11β-hydroxydienogest is noted to have antiandrogenic activity, the specific activity of the 11α isomer remains to be fully characterized. nih.gov
Correlation of Structural Features with Metabolic Fate (SMR)
The metabolic fate of STS 557 (Dienogest) is dictated by its unique structural features. The primary metabolic pathways include hydroxylation, reduction of the A-ring, and elimination of the C17α cyanomethyl group. nih.govwikipedia.org
Key structural features influencing metabolism include:
The C17α-cyanomethyl group: This group is unusual among 19-nortestosterone derivatives, which typically have a C17α-ethinyl group. The absence of the ethinyl group means Dienogest does not cause irreversible inhibition of cytochrome P450 enzymes, which contributes to its favorable metabolic profile. nih.gov This cyanomethyl group is also a site for metabolic alteration.
Hydroxylation Sites: Dienogest is hydroxylated at several positions, including C11, leading to metabolites like 11β-Hydroxy-STS 557. vulcanchem.com These hydroxylated metabolites are more polar than the parent compound, which facilitates their conjugation (e.g., with glucuronic acid) and subsequent excretion from the body. The metabolites of Dienogest are generally considered inactive and are eliminated rapidly, with a short half-life. wikipedia.org
The formation of 11α-Hydroxy-STS 557 would be a result of stereospecific enzymatic action on the C11 position, likely by a specific cytochrome P450 isozyme. The subsequent metabolic fate of this compound would be similar to other hydroxylated metabolites, involving conjugation and rapid excretion.
Table 2: Major Metabolic Pathways of STS 557 (Dienogest)
| Metabolic Pathway | Description | Key Structural Feature Involved |
|---|---|---|
| Hydroxylation | Addition of hydroxyl (-OH) groups at various positions, including C11, C1, and C6. Formation of 11β-Hydroxy-STS 557 is a known pathway. nih.govvulcanchem.com | Steroid backbone |
| A-Ring Reduction | Reduction of the Δ4-3-keto group. nih.govwikipedia.org | Δ4 double bond and C3-ketone |
| Side Chain Alteration | Elimination or modification of the cyanomethyl group at C17α. nih.gov | C17α-cyanomethyl group |
| Conjugation | Formation of glucuronide and sulfate (B86663) conjugates of hydroxylated metabolites to increase water solubility for excretion. nih.gov | Introduced hydroxyl groups |
Computational Modeling and Molecular Dynamics in SAR/SMR Studies
While specific computational studies on 11α-Hydroxy-STS 557 are not prominent in the literature, these techniques are invaluable tools in steroid research for elucidating SAR and SMR. Computational approaches like Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations are widely used. nih.gov
Molecular Docking: This technique could be used to predict how 11α-Hydroxy-STS 557 and its 11β-isomer fit into the ligand-binding pockets of the progesterone and androgen receptors. By calculating the binding energy and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can hypothesize why one stereoisomer might be more active or have a different pharmacological profile than the other.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of hydroxylated Dienogest derivatives, a QSAR study could identify the key structural properties (e.g., steric, electronic) that determine receptor affinity and activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time. This would allow researchers to study the stability of the binding of 11α-Hydroxy-STS 557 to its target receptors and observe conformational changes in the protein upon binding. Such simulations are critical for understanding the mechanics of receptor activation or inhibition.
Metabolism Prediction: Computational tools can also predict the metabolic fate of a compound. Software can identify likely sites of metabolism by enzymes like cytochrome P450s, predicting the formation of metabolites such as 11α- and 11β-hydroxy derivatives. Recent studies have used computational data to predict the reaction pathways of Dienogest with other chemicals, demonstrating the power of these methods. acs.org
These computational methods provide a powerful, resource-efficient way to guide the synthesis of new derivatives and to understand the complex biological interactions of steroids like 11α-Hydroxy-STS 557.
Emerging Research Directions and Future Perspectives for 11 Hydroxylated Sts 557 Research
Investigation of Unidentified Minor Metabolites and Pathways
The biotransformation of STS 557 is known to be complex. While 11-hydroxylation is a primary pathway, early studies in rats and dogs indicated the presence of numerous other metabolic transformations. nih.govnih.gov These include hydroxylations at different positions on the steroid molecule, aromatization of the A-ring, hydrogenation of double bonds, and alterations of the 17α-cyanomethyl side chain. nih.govnih.gov Many of these metabolites have been detected but not fully structurally characterized or quantified.
Future research will focus on the comprehensive identification of these minor metabolites. This involves utilizing high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the exact structures of these compounds found in various biological matrices. osti.gov Understanding these alternative metabolic pathways is crucial, as even minor metabolites can possess unique biological activities or serve as more sensitive biomarkers. The development of methods for untargeted metabolomics analysis will be instrumental in discovering previously unknown metabolites and annotating the "dark matter" of the metabolome related to STS 557. biorxiv.orgbiorxiv.org
| Metabolic Pathway | Description | Status | Reference |
|---|---|---|---|
| Hydroxylation (other positions) | Introduction of a hydroxyl group at positions other than C11 (e.g., C6). | Tentatively Identified | nih.govnih.gov |
| Aromatization | Conversion of the A-ring into a phenolic ring, creating an estrogenic structure. | Identified | nih.gov |
| Hydrogenation | Reduction of the C4-C5 double bond. Studies with microbial models suggest the 9-double bond prevents 5α-hydrogenation but not 5β-hydrogenation. | Pathway Confirmed | nih.govnih.gov |
| Side-Chain Alteration | Modification or loss of the 17α-cyanomethyl group, potentially altering receptor affinity and activity. | Pathway Confirmed | nih.govnih.gov |
| Combined Reactions | Metabolites formed through simultaneous hydroxylation and hydrogenation. | Detected | nih.gov |
Exploration of Novel Enzymatic Biotransformation Systems
The generation of 11α-Hydroxy-STS 557 is primarily a function of host enzymatic systems, particularly cytochrome P450 (CYP) enzymes in the liver. nih.gov However, the field of biotechnology offers a vast toolkit of enzymes from microbial sources that can perform highly specific and efficient steroid transformations. tandfonline.comslideshare.net Future research will likely explore the use of novel enzymatic systems to both synthesize 11α-Hydroxy-STS 557 for research purposes and to generate novel derivatives with potentially new activities.
Microbial biotransformation, using fungi and bacteria, is a well-established method for hydroxylating steroid scaffolds at positions that are difficult to access through conventional chemical synthesis. Researchers may screen various microorganisms or isolated enzymes, such as specific P450s or hydroxysteroid dehydrogenases (HSDHs), for their ability to act on STS 557. rsc.org This could lead to more efficient and stereospecific production of the 11α-hydroxy metabolite and the creation of a library of related compounds for structure-activity relationship studies. Furthermore, developing multi-enzyme cascade reactions in vitro could streamline these transformations, offering a green and efficient alternative to chemical synthesis. biorxiv.org
Development of Advanced In Vitro and In Vivo Research Models
To better understand the formation and physiological role of 11α-Hydroxy-STS 557, more sophisticated research models are required. nih.goveurekaselect.com While early studies used liver microsomes and animal models like rats and dogs, these systems may not fully replicate human metabolism and physiology. nih.govnih.gov
Advanced In Vitro Models: The development of three-dimensional (3D) cell cultures, such as liver spheroids or organ-on-a-chip systems, offers a more physiologically relevant environment than traditional 2D cell cultures. nih.gov These models better mimic the complex cell-cell interactions and metabolic functions of the human liver, potentially providing a more accurate prediction of metabolite formation and effects. dshs-koeln.denih.gov Co-cultures of different cell types can also simulate the interaction between tissues. nih.gov
Advanced In Vivo Models: The use of genetically engineered mouse models, such as those with "humanized" livers expressing human CYP enzymes, can offer more relevant insights into human-specific metabolic pathways. eurekaselect.comresearchgate.net These models are invaluable for studying the pharmacokinetics and metabolic profile of STS 557 in a system that more closely mirrors human biology.
| Model Type | Examples | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Simple In Vitro | Liver Microsomes, S9 Fractions | High-throughput, good for initial screening of Phase I/II enzymes. | Lacks cellular context and complex cofactor regulation. | dshs-koeln.de |
| Advanced In Vitro | Liver Slices, 3D Spheroids, Organ-on-a-Chip | Preserves tissue architecture and cell-cell interactions, more predictive of in vivo metabolism. | Lower throughput, higher complexity and cost. | nih.govnih.gov |
| Conventional In Vivo | Rats, Dogs, Rabbits | Provides systemic information (absorption, distribution, metabolism, excretion). | Species differences in metabolism may not reflect human outcomes. | nih.govresearchgate.net |
| Advanced In Vivo | Humanized Mouse Models | Express human metabolic enzymes, providing more relevant data on human-specific pathways. | Expensive, may not fully replicate all aspects of human physiology. | eurekaselect.comresearchgate.net |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies
The full biological impact of 11α-Hydroxy-STS 557 remains to be elucidated. Integrating "omics" technologies is a powerful approach to gain a systems-level understanding of its mechanisms of action. nih.gov
Metabolomics: Targeted metabolomics can be used for the precise quantification of 11α-Hydroxy-STS 557 and other related metabolites in biological fluids and tissues. metwarebio.com Untargeted metabolomics can provide a global snapshot of the metabolic changes induced by the compound, revealing alterations in pathways such as energy metabolism or lipid signaling. nih.govpeerj.com
Proteomics: Proteomic analyses can identify the protein targets that 11α-Hydroxy-STS 557 interacts with. nih.gov It can also reveal changes in the expression levels of key proteins and enzymes involved in steroid signaling and metabolism following exposure to the metabolite. This can help map the downstream cellular responses. nih.govresearchgate.net
By integrating these datasets, researchers can build comprehensive models of how 11α-Hydroxy-STS 557 influences cellular networks, connecting its presence to specific protein expression changes and shifts in the metabolic state of the cell. metwarebio.commedrxiv.org
Interdisciplinary Approaches in Steroid Metabolism and Activity Research
Future breakthroughs in understanding 11α-Hydroxy-STS 557 will depend on collaboration across multiple scientific disciplines. acs.org The complexity of steroid research, from chemical synthesis to biological effect, necessitates a team-based approach.
This interdisciplinary effort would involve:
Synthetic and Medicinal Chemists to synthesize pure 11α-Hydroxy-STS 557 and its related metabolites for use as analytical standards and for biological testing.
Biochemists and Enzymologists to characterize the enzymes responsible for its formation and further metabolism. tandfonline.com
Molecular and Cellular Biologists to investigate its binding affinity to various steroid receptors and elucidate its downstream genomic and non-genomic effects.
Analytical Chemists to develop and validate sensitive methods for its detection and quantification in complex biological samples.
Computational Biologists to model enzyme-substrate interactions and to integrate multi-omics data to build predictive models of its activity. colorado.edu
Such integrated strategies are essential for translating basic biochemical findings into a coherent understanding of the metabolite's role in physiology. researchgate.nethogrefe.com
Q & A
Basic Research Questions
Q. What are the primary biotransformation pathways of 11|A-Hydroxy-STS 557 in mammalian models?
- Methodological Answer : To identify biotransformation pathways, researchers should conduct in vitro assays (e.g., liver microsomes) and in vivo studies (e.g., urine analysis in rats or dogs). Key steps include:
- Using radiolabeled 3H-STS 557 to track metabolic products .
- Employing microbial models to assess stereospecific hydrogenation of double bonds (e.g., 4-en-3-oxo steroid conversion to 5α/5β-H metabolites) .
- Characterizing metabolites via chromatography (e.g., LC-MS) and spectroscopy (e.g., NMR) to detect hydroxylation, aromatization, and side-chain alterations .
Q. How should researchers design experiments to investigate the metabolic stability of this compound?
- Methodological Answer :
- Variables : Control temperature, pH, and enzyme concentrations in microsomal assays to ensure reproducibility .
- Sample Preparation : Use female rat liver microsomes for comparative studies with analogous compounds (e.g., 19-nortestosterone derivatives) to assess structural influences on transformation rates .
- Data Collection : Measure reaction kinetics (e.g., half-life) and validate findings through replication across biological replicates .
Q. What data collection strategies ensure reproducibility in studies on this compound?
- Methodological Answer :
- Raw Data Management : Archive raw datasets (e.g., chromatograms, spectral data) in appendices, retaining processed data in the main text for transparency .
- Metadata Documentation : Record experimental conditions (e.g., instrument calibration, sample storage) to enable replication .
- Quality Control : Use internal standards (e.g., deuterated analogs) to validate analytical accuracy .
Advanced Research Questions
Q. How can contradictions in experimental data on this compound’s metabolic pathways be systematically analyzed?
- Methodological Answer :
- Source Evaluation : Compare methodologies across studies (e.g., in vitro vs. in vivo models, species differences) to identify confounding variables .
- Error Analysis : Quantify uncertainties from instrumentation (e.g., MS detection limits) or biological variability (e.g., inter-individual metabolic differences) .
- Alternative Hypotheses : Test whether contradictory results arise from unaccounted pathways (e.g., microbial interactions or non-enzymatic degradation) .
Q. What advanced analytical techniques are recommended for identifying minor metabolites of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Resolve low-abundance metabolites with accurate mass measurements (<5 ppm error) .
- Stable Isotope Tracing : Use 13C/15N-labeled precursors to track metabolic fates in complex matrices .
- Multidimensional NMR : Employ heteronuclear experiments (e.g., HSQC, HMBC) to elucidate structures of novel metabolites .
Q. How can researchers balance open data sharing with ethical constraints in clinical studies involving this compound?
- Methodological Answer :
- De-identification : Apply "de facto anonymization" by removing direct identifiers (e.g., patient IDs) and aggregating data to prevent re-identification .
- Controlled Access : Use federated repositories requiring ethical approval for dataset access, aligning with GDPR and institutional review board (IRB) standards .
- Data Use Agreements : Specify limitations on secondary analyses to protect participant confidentiality .
Q. What cross-species differences in this compound metabolism should inform translational research?
- Methodological Answer :
- Comparative Studies : Profile metabolites in rodents (rats), canines (beagle dogs), and human hepatocytes to identify species-specific enzymes (e.g., CYP450 isoforms) .
- Interspecies Scaling : Use allometric models to extrapolate pharmacokinetic parameters (e.g., clearance rates) from animals to humans .
- Tissue-Specific Analysis : Compare hepatic vs. extrahepatic metabolism (e.g., intestinal microflora contributions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
